KPI-10 free base
Overview
Description
KPI-10 free base is a chemical compound with the molecular formula C22H22F3N5O3 . It contains a total of 58 bonds, including 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 aromatic primary amine, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of bonds and functional groups. It includes aromatic bonds, which are indicative of stable, ring-like structures, and a variety of other bonds, including double and rotatable bonds . The presence of different functional groups like carboxylic acids, ketones, and amines suggests that this compound could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The average mass of this compound is 461.437 Da, and its mono-isotopic mass is 461.167480 Da . Other physical and chemical properties specific to this compound are not available in the current literature.
Scientific Research Applications
Reflective Optics in Laser Technology
KPI-10 free base, a unique compound, has applications in various scientific fields, starting with laser technology. A study by Yumoto et al. (2012) demonstrated the use of reflective optics to focus X-ray free-electron laser radiation, increasing fluence significantly. This technology, potentially involving compounds like KPI-10, contributes to advancements in laser applications and materials science (H. Yumoto et al., 2012).
Logistics and Performance Evaluation
In logistics, this compound may be indirectly relevant to performance evaluation systems. Xiao-dan (2011) discussed a resource evaluating system in logistics enterprises, possibly applicable to the management and optimization of logistics involving compounds like KPI-10 (Tang Xiao-dan, 2011).
Educational Assessment
In the field of education, the concept of KPI, which could be analogously applied to this compound, has been explored for performance assessment. Iskandar and Ahmad (2022) investigated the impact of authentic learning approaches on student performance, an approach that might be relevant in scientific education involving KPI-10 (Isak Iskandar & Ahmad Ahmad, 2022).
Supply Chain Sustainability
KPI-10's potential role in supply chain management, particularly in sustainable practices, was highlighted by Bai and Sarkis (2014). They introduced a methodology using KPIs for sustainability performance evaluation, which can be crucial in managing the supply chain of compounds like KPI-10 (Chunguang Bai & J. Sarkis, 2014).
Quality Control in Medical Imaging
Quality control in medical imaging, a sector where KPI-10 might be used, also utilizes KPIs. Nowik et al. (2015) developed a method for quality control of CT systems using key performance indicators, which could be extended to imaging modalities involving compounds like KPI-10 (P. Nowik, R. Bujila, G. Poludniowski, & A. Fransson, 2015).
properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMVUQNNSOBCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
888032-58-4 | |
Record name | KPI-10 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888032584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KPI-10 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ8P0159M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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